4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13700543
Molecular Formula: C7H3Cl2IN2
Molecular Weight: 312.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3Cl2IN2 |
|---|---|
| Molecular Weight | 312.92 g/mol |
| IUPAC Name | 4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H3Cl2IN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) |
| Standard InChI Key | FHOCPVJFRDQMBH-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(NC=C2I)N=C1Cl)Cl |
| Canonical SMILES | C1=C(C2=C(NC=C2I)N=C1Cl)Cl |
Introduction
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the pyrrolopyridine class of heterocyclic compounds. It is characterized by its molecular formula C7H3Cl2IN2 and a molecular weight of 312.92 g/mol . This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
2.3. Storage and Handling
The compound should be stored in a cool, dry place, away from light. Specific storage conditions may vary depending on the supplier, but it is generally recommended to keep it at room temperature unless otherwise specified.
Synthesis and Applications
4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is synthesized through complex organic reactions involving the formation of the pyrrolopyridine ring system followed by halogenation. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Its iodine substituent makes it suitable for further modification via cross-coupling reactions, which are common in the development of pharmaceuticals.
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